molecular formula C19H21N5O2 B11489284 1,3,6-trimethyl-7-phenyl-8-(propan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,3,6-trimethyl-7-phenyl-8-(propan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11489284
M. Wt: 351.4 g/mol
InChI Key: QPWYVLXDAWKMGC-UHFFFAOYSA-N
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Description

1,3,6-TRIMETHYL-7-PHENYL-8-(PROPAN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that includes multiple methyl groups, a phenyl group, and an imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-TRIMETHYL-7-PHENYL-8-(PROPAN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,6-TRIMETHYL-7-PHENYL-8-(PROPAN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,6-TRIMETHYL-7-PHENYL-8-(PROPAN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,6-TRIMETHYL-7-PHENYL-8-(PROPAN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,6-TRIMETHYL-7-PHENYL-8-(PROPAN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 1,3,6-TRIMETHYL-7-PHENYL-8-(PROPAN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

The uniqueness of 1,3,6-TRIMETHYL-7-PHENYL-8-(PROPAN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific structural features, which confer distinct chemical and biological properties. Its multiple methyl groups and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

2,4,8-trimethyl-7-phenyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H21N5O2/c1-11(2)23-14(13-9-7-6-8-10-13)12(3)24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-11H,1-5H3

InChI Key

QPWYVLXDAWKMGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C(C)C)C4=CC=CC=C4

Origin of Product

United States

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